2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione is a compound that features a triazole ring and an isoindole dione structure. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1H-1,2,4-triazole with a suitable isoindole derivative. One common method includes the use of hydrazines and carboxylic acids, followed by cyclization to form the triazole ring . The reaction conditions often require an acid catalyst and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. These methods often involve the use of metal-free catalysts and environmentally friendly solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the isoindole dione structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .
Scientific Research Applications
2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity and leading to therapeutic effects . The isoindole dione structure also contributes to the compound’s ability to interact with biological molecules, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring but differ in the arrangement of nitrogen atoms, leading to distinct chemical properties.
Isoindole Derivatives: Compounds with similar isoindole structures but different substituents can exhibit varying biological activities.
Uniqueness
2-[3-(1H-1,2,4-Triazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione is unique due to its combination of the triazole ring and isoindole dione structure, which provides a versatile platform for chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(1,2,4-triazol-1-yl)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12-10-4-1-2-5-11(10)13(19)17(12)7-3-6-16-9-14-8-15-16/h1-2,4-5,8-9H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWQARFFJWPPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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